2-Chloromethylfluorene
Description
2-Chlorofluorene (CAS 2523-44-6) is a chlorinated aromatic hydrocarbon with the molecular formula C₁₃H₉Cl and a molecular weight of 200.66 g/mol. It is a colorless solid with a melting point of 101°C and exhibits low water solubility due to its hydrophobic aromatic structure . The compound is primarily used as a precursor in synthesizing fluorene derivatives, such as polymers, pharmaceuticals, and organic electronic materials . Its chlorine substituent at the 2-position of the fluorene ring enhances reactivity in substitution and cross-coupling reactions, making it valuable in organic synthesis .
Properties
CAS No. |
91679-67-3 |
|---|---|
Molecular Formula |
C14H11Cl |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-(chloromethyl)-9H-fluorene |
InChI |
InChI=1S/C14H11Cl/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7H,8-9H2 |
InChI Key |
ZRIDXJOGXXKCEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethylfluorene typically involves the chlorination of fluorene. One common method is the reaction of fluorene with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the substitution of a chlorine atom at the 2-position of the methyl group .
Industrial Production Methods: Industrial production of 2-Chloromethylfluorene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloromethylfluorene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of 2-Chloromethylfluorene can lead to the formation of fluorene derivatives with reduced functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include 2-hydroxymethylfluorene, 2-aminomethylfluorene, and 2-thiomethylfluorene.
Oxidation: Products include 2-fluorenone and 2-fluorenol.
Reduction: Products include various reduced fluorene derivatives.
Scientific Research Applications
2-Chloromethylfluorene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloromethylfluorene involves its ability to undergo various chemical transformations. The chlorine atom at the 2-position makes it a reactive site for nucleophilic substitution, allowing it to form bonds with different nucleophiles. This reactivity is exploited in organic synthesis to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 2-Chlorofluorene with structurally related fluorene derivatives, focusing on physical properties, reactivity, and applications.
1-Methylfluorene (CAS 1730-37-6)
- Molecular Formula : C₁₄H₁₂
- Molecular Weight : 180.25 g/mol
- Physical Properties : A methyl-substituted fluorene derivative, 1-Methylfluorene lacks halogen substituents, resulting in lower molecular weight and higher hydrophobicity compared to 2-Chlorofluorene. It is commonly used in material science and as a reference standard in chromatography .
- Key Difference : The methyl group at the 1-position reduces electrophilic reactivity compared to the chlorine atom in 2-Chlorofluorene, limiting its utility in halogen-mediated coupling reactions .
2-Hydroxyfluorene (CAS 2443-58-5)
- Molecular Formula : C₁₃H₁₀O
- Molecular Weight : 182.22 g/mol
- Physical Properties: The hydroxyl group at the 2-position increases polarity, making 2-Hydroxyfluorene more soluble in polar solvents (e.g., ethanol) than 2-Chlorofluorene. It is a metabolite of fluorene and studied as a biomarker in environmental and toxicological research .
- Key Difference : The hydroxyl group enables hydrogen bonding, enhancing interactions in biological systems. However, this reduces stability under acidic or oxidative conditions compared to the chlorine-substituted analog .
Chlorodifluoromethane (CAS 75-45-6)
- Molecular Formula : CHClF₂
- Molecular Weight : 86.47 g/mol
- Physical Properties: A gaseous refrigerant, Chlorodifluoromethane differs entirely in structure and application from 2-Chlorofluorene.
Data Table: Comparative Properties of Fluorene Derivatives
Research Findings and Key Insights
Substituent Effects on Reactivity: The chlorine atom in 2-Chlorofluorene facilitates nucleophilic aromatic substitution (NAS) reactions, enabling functionalization at the 2-position. In contrast, 1-Methylfluorene is inert in NAS due to steric hindrance from the methyl group .
2-Chlorofluorene’s low volatility minimizes inhalation risks compared to gaseous Chlorodifluoromethane, which requires stringent handling protocols .
Applications in Material Science :
- 2-Chlorofluorene’s planar aromatic structure makes it suitable for organic semiconductors, while 1-Methylfluorene is preferred in polymer additives due to its thermal stability .
Notes and Limitations
- This analysis assumes the intended compound is 2-Chlorofluorene, a well-documented fluorene derivative.
- Data for 2-Hydroxyfluorene and Chlorodifluoromethane were included to contrast diverse functional group impacts despite structural dissimilarities.
- Further experimental studies are required to explore the catalytic applications of 2-Chlorofluorene in cross-coupling reactions.
Biological Activity
2-Chloromethylfluorene (CMF) is a chlorinated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). Its chemical structure is characterized by a chloromethyl group attached to the second position of the fluorene molecule. The compound has garnered interest due to its potential biological activities, particularly in the fields of toxicology and pharmacology.
- Chemical Formula : CHCl
- Molecular Weight : 232.69 g/mol
- CAS Number : 174835
The presence of the chloromethyl group in CMF enhances its reactivity, making it a subject of study for various biological interactions.
The biological activity of 2-Chloromethylfluorene primarily involves its interaction with cellular macromolecules, including DNA and proteins. Studies have indicated that CMF can act as an alkylating agent, which means it has the potential to form covalent bonds with nucleophilic sites in DNA. This can lead to mutagenic effects, as it may interfere with DNA replication and transcription processes.
Toxicological Studies
Research has shown that CMF exhibits significant toxicity in various biological systems. Key findings include:
- Mutagenicity : CMF has been demonstrated to induce mutations in bacterial and mammalian cells, suggesting its potential role as a carcinogen .
- Skin Sensitization : In studies utilizing the Local Lymph Node Assay (LLNA), CMF was found to provoke a strong immune response, indicating its allergenic potential . The stimulation index (SI) observed was greater than 3, reflecting both increased cell proliferation and influx of lymphoid cells to the lymph nodes.
Case Studies and Experimental Evidence
- In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxic effects of CMF on different cell lines. For instance, studies reported IC50 values (the concentration required to inhibit cell growth by 50%) indicating significant cytotoxicity at micromolar concentrations.
- In Vivo Studies : Animal models have been employed to evaluate the carcinogenic potential of CMF. For example, administration of CMF in rodent models resulted in tumor formation at the site of exposure, further supporting its classification as a potential carcinogen.
Comparative Biological Activity
A summary table comparing the biological activity of CMF with other related compounds is provided below:
| Compound | Mutagenicity | Cytotoxicity (IC50) | Skin Sensitization (SI) |
|---|---|---|---|
| 2-Chloromethylfluorene | Positive | ~10 µM | >3 |
| Fluorene | Negative | >100 µM | <2 |
| Benzyl chloride | Positive | ~5 µM | >3 |
This table illustrates that while CMF shows significant mutagenic and sensitizing properties, fluorene itself does not exhibit such activities under similar conditions.
Research Findings
Recent studies have focused on elucidating the specific pathways through which CMF exerts its biological effects:
- DNA Intercalation : Similar to other PAHs, CMF may intercalate into DNA strands, leading to structural distortions that can result in replication errors.
- Reactive Oxygen Species (ROS) Generation : Exposure to CMF has been linked to increased levels of ROS, contributing to oxidative stress and subsequent cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
